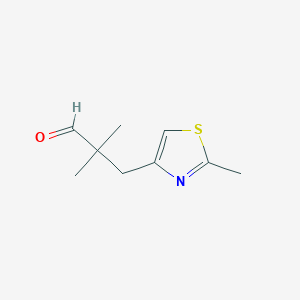
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a propanal group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal typically involves the formation of the thiazole ring followed by the introduction of the propanal group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents may be employed to improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products:
Oxidation: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of enzymes, disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with a different substitution pattern.
Thiazole: The parent compound of the thiazole family.
Comparison: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to simpler thiazole derivatives, this compound may exhibit enhanced or different biological effects due to the presence of the propanal group and additional methyl groups .
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(2,3)6-11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
BDLQYUMDICAZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


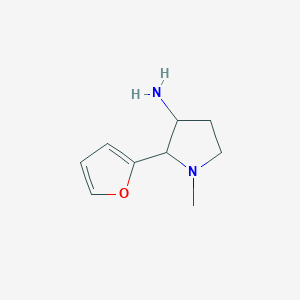
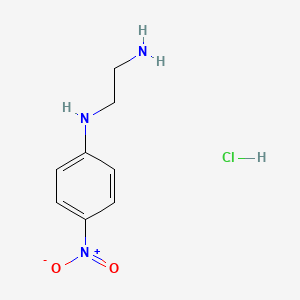
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
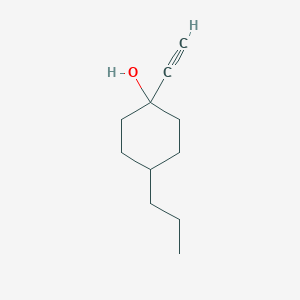
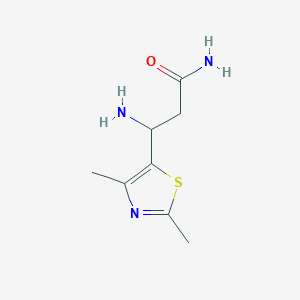
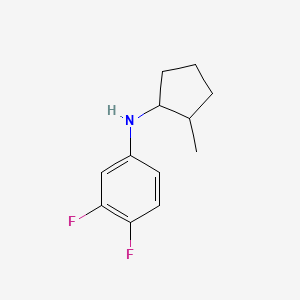
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
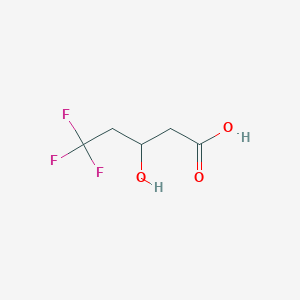

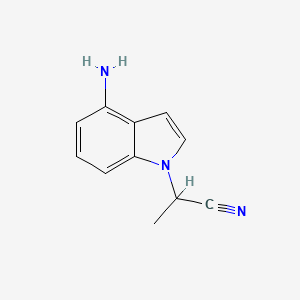

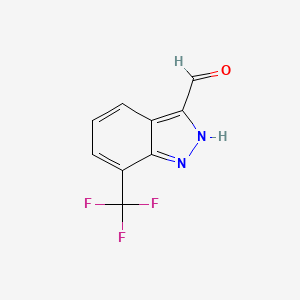
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
